molecular formula C9H7ClN2 B1580799 1-(3-Chlorophenyl)-1H-imidazole CAS No. 51581-52-3

1-(3-Chlorophenyl)-1H-imidazole

Cat. No. B1580799
CAS RN: 51581-52-3
M. Wt: 178.62 g/mol
InChI Key: LEKTXVRARNYCNV-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-1H-imidazole, also known as CP-IM, is a heterocyclic compound consisting of an imidazole ring and a phenyl ring with a chlorine atom attached to it. CP-IM has been studied extensively due to its wide range of applications in various fields. It is used as a reagent in organic synthesis, as a catalyst for various reactions, and as a pharmaceutical drug. CP-IM is also used in the production of polymers, and its ability to form complexes with metal ions makes it a useful ligand for coordination chemistry.

Scientific Research Applications

Antimicrobial Applications

1-(3-Chlorophenyl)imidazole derivatives have been evaluated for their antimicrobial activities. Studies have shown effectiveness against various strains such as Candida albicans, Microsporum audouinii, Cryptococcus neoformans, and Aspergillus niger. These compounds are synthesized using techniques like the Mannich base method with a Cu (II) catalyst, which has proven to be more effective than other methods .

Medicinal Chemistry

In medicinal chemistry, imidazole derivatives, including 1-(3-Chlorophenyl)imidazole, are used in developing drugs with anti-cancer, anti-microbial, and anti-inflammatory properties. The imidazole core is significant due to its presence in various FDA-approved drugs .

Agrochemical Products

Imidazole compounds find applications in agrochemical products. They can serve as active ingredients or intermediates in the synthesis of pesticides and herbicides, contributing to plant protection and yield improvement .

Corrosion Inhibitors

These compounds are also utilized as corrosion inhibitors. They can be part of formulations that protect metals from corrosion, especially in harsh industrial environments, thereby extending the life of metal components .

Dye and Pigment Industry

In the dye and pigment industry, imidazole derivatives are used as developers due to their ability to interact with various dyes and pigments, enhancing color properties and stability .

Polymer Industry

1-(3-Chlorophenyl)imidazole can be used as a copolymer in the polymer industry. It can improve the properties of plastics, rubbers, and other polymeric materials by acting as an additive or a curing agent .

Antioxidant Properties

These compounds exhibit antioxidant properties and can be incorporated into products that require protection against oxidative degradation, such as food packaging and cosmetics .

Synthetic Chemistry

In synthetic chemistry, imidazole derivatives are valuable intermediates for multicomponent reactions. They are involved in synthesizing complex molecules under diverse conditions, showcasing their versatility in chemical synthesis .

properties

IUPAC Name

1-(3-chlorophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKTXVRARNYCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199537
Record name Imidazole, 1-(m-chlorophenyl)-
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Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-1H-imidazole

CAS RN

51581-52-3
Record name 1-(3-Chlorophenyl)-1H-imidazole
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Record name 1-(3-Chlorophenyl)-1H-imidazole
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Record name 1-(m-Chlorophenyl)imidazole
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Record name Imidazole, 1-(m-chlorophenyl)-
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Record name 51581-52-3
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Record name 1-(3-CHLOROPHENYL)-1H-IMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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